Z-Lys-OMe

説明

Contextualization of Z-Lys-OMe as a Protected Amino Acid Derivative in Advanced Organic Synthesis

In advanced organic synthesis, particularly in the realm of peptide chemistry, the strategic use of protecting groups is indispensable. Amino acids are polyfunctional molecules, possessing at least an α-amino group, a carboxyl group, and often reactive side-chain functionalities. Without selective protection, undesired side reactions such as polymerization, racemization, or modification of sensitive functional groups would occur during synthetic steps, leading to low yields and complex purification challenges peptide.com.

This compound exemplifies this principle by employing two key protecting groups:

Benzyloxycarbonyl (Z or Cbz) Group : This carbamate-based group protects the Nε-amino group of lysine (B10760008). The Z group is widely used due to its stability under various reaction conditions, including those for peptide bond formation, and its facile removal by catalytic hydrogenation (hydrogenolysis) or strong acids like HBr in acetic acid peptide.com. By protecting the ε-amino group, the Z group ensures that the α-amino group remains free and available for selective coupling reactions, which is critical for controlled peptide chain elongation.

Methyl Ester (OMe) Group : This ester functionality protects the carboxyl group of lysine. Methyl esters are commonly employed for carboxyl protection in peptide synthesis because they are stable during coupling reactions and can be removed under mild saponification conditions (e.g., with dilute bases) without affecting other sensitive functionalities peptide.com.

As a synthetic intermediate, this compound facilitates the precise construction of complex molecules by allowing chemists to selectively manipulate specific functional groups while others are temporarily masked caymanchem.combioscience.co.ukmedchemexpress.com. This controlled reactivity is fundamental to the stepwise nature of modern organic synthesis.

Significance of this compound in Peptide Chemistry and Biomolecular Engineering Research

This compound holds significant importance in both peptide chemistry and biomolecular engineering research due to its role as a versatile building block.

In peptide chemistry , this compound is a cornerstone, particularly in solution-phase peptide synthesis and as a precursor for solid-phase peptide synthesis (SPPS) reagents. Its protected form ensures that the highly reactive ε-amino group of lysine does not interfere with the formation of the peptide backbone. This controlled reactivity is vital for synthesizing peptides with defined sequences and structures, preventing branching or other undesirable side reactions peptide.comsigmaaldrich.com. It enables the incorporation of lysine residues into growing peptide chains, which are then used to study protein structure-function relationships, develop enzyme inhibitors, or create peptide-based therapeutics.

In biomolecular engineering research , this compound and its derivatives contribute to the design and synthesis of novel biomolecules with tailored properties. For instance, it has been utilized in the synthesis of peptide enzyme substrates, allowing researchers to investigate enzyme mechanisms and specificity caymanchem.combioscience.co.ukmedchemexpress.com. Furthermore, this compound has been employed in the development of lysine cationic surfactants, which find applications in various fields due to their amphiphilic nature caymanchem.combioscience.co.ukmedchemexpress.com. The ability to precisely incorporate a protected lysine residue allows for subsequent chemical modifications or conjugations after deprotection, facilitating the creation of complex biomolecular constructs.

Overview of Key Research Domains Involving this compound Analogues

This compound and its analogues are investigated across several key research domains, reflecting their utility in diverse chemical and biochemical applications.

Synthesis of Peptide Enzyme Substrates : this compound serves as a precursor for creating synthetic peptide substrates, which are invaluable tools for studying the activity and specificity of various enzymes, particularly proteases. These substrates often incorporate a cleavable bond adjacent to the lysine residue, enabling researchers to monitor enzymatic reactions caymanchem.combioscience.co.ukmedchemexpress.com.

Development of Lysine Cationic Surfactants : Research has explored the use of this compound in the synthesis of novel lysine-based cationic surfactants. These compounds possess unique surface-active properties due to the presence of both hydrophilic (lysine-derived) and hydrophobic (from modifications) moieties, making them relevant for applications in detergents, emulsifiers, and drug delivery systems caymanchem.comcaymanchem.combioscience.co.ukmedchemexpress.com.

Studies on Radical Acylation and Chemical Modifications : this compound has been employed in studies investigating the radical acylation of lysine derivatives, such as those induced by peroxynitrite-treated α-dicarbonyls. Such research helps elucidate mechanisms of protein modification under oxidative stress conditions, which is relevant to understanding disease pathologies researchgate.net. For example, studies have shown the formation of acetyl and formyl adducts on this compound under specific reaction conditions researchgate.net.

Synthesis of Peptidomimetics and Polypeptide Copolymers : Analogues of this compound are used in the synthesis of peptidomimetics, which are compounds designed to mimic the biological activity of peptides but often with improved stability or bioavailability. Similarly, they contribute to the creation of polypeptide copolymers, materials with potential applications in drug delivery, tissue engineering, and other biomedical fields caymanchem.com.

Protease-Catalyzed Oligomerization : this compound, specifically its Nε-protected form, has been studied in protease-catalyzed oligomerization reactions to synthesize oligo(L-lysine). This research explores enzymatic methods for producing defined-length oligopeptides, offering a controlled approach to polymer synthesis. For instance, studies using papain as a catalyst have shown that Nε-Z-L-lysine methyl ester can be oligomerized, with the yield and average degree of polymerization (DPavg) influenced by enzyme concentration and reaction time acs.org.

Table 1: Influence of Papain Concentration on Oligo(Nε-Z-L-lysine) Synthesis (3h reaction) acs.org

| Papain Concentration (mg/mL) | %-Yield of Oligo(Nε-Z-L-lys) | DPavg of Oligo(Nε-Z-L-lys) |

| 0.54 | 24 ± 0 | 4.1 ± 0.7 |

| 1.62 | 88 ± 2 | 5.7 ± 0.1 |

Synthesis of Somatostatin Analogs : this compound derivatives, such as Boc-Dmt-Tic-ε-Lys(Z)-OMe or Phe-D-Trp-Lys(ε-Boc)-Thr-OMe, are used as intermediates in the synthesis of complex peptide analogues like those of somatostatin. These analogues are explored for their potential therapeutic applications, including targeted drug delivery systems and treatments for neuroendocrine tumors nih.govmdpi.com.

Probes for Protein Lysine Deacetylation and Demethylation : Analogues of this compound, including azalysine derivatives, are synthesized and utilized as biochemical probes to study enzymatic processes such as protein lysine deacetylation and demethylation. This research contributes to understanding epigenetic regulation and developing new therapeutic strategies nih.gov.

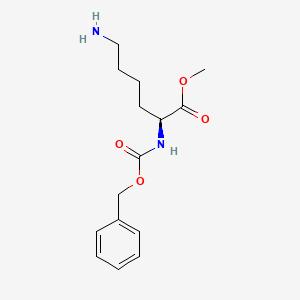

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWJWNQZTSMVAZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Z Lys Ome

Strategies for the Preparation of Z-Lys-OMe

The preparation of this compound necessitates careful manipulation of lysine's amino and carboxyl functionalities to achieve the desired selective protection.

Traditional solution-phase synthesis of this compound often begins with appropriately protected lysine (B10760008) derivatives. One common route involves starting with Nα-Boc-Nε-Cbz-L-lysine. This precursor can be dissolved in a mixture of methanol (B129727) and water, neutralized with cesium carbonate, and subsequently subjected to methylation using methyl iodide in dimethylformamide (DMF) to yield Nα-Boc-Nε-Cbz-L-lysine methyl ester prepchem.com. The Nα-Boc protecting group is then typically removed to furnish this compound.

Another established method for preparing N-benzyloxycarbonyl-L-lysine methyl ester hydrochloride involves the esterification of N-Cbz-Lys-OH using thionyl chloride. In this procedure, N-Cbz-Lys-OH, which can be derived from a copper complex of lysine, is dissolved in dry methanol. Thionyl chloride is added dropwise at low temperatures (e.g., -10°C). The reaction mixture is stirred, initially at reduced temperatures and then at room temperature, followed by solvent evaporation under reduced pressure. The crude product is then purified, often by dissolving it in water, adjusting the pH, and performing extractions tandfonline.com.

Commercially, this compound hydrochloride is readily available and widely employed in solution-phase peptide synthesis sigmaaldrich.com. It can serve as a building block, for instance, by condensing with other protected amino acids like Boc-Tic-OH, in the presence of coupling reagents such as NMM, HOBt, and WSC in DMF, to form dipeptides nih.gov.

Table 1: Key Reagents and Conditions in Conventional this compound Synthesis

| Starting Material | Reagents/Conditions | Product | Reference |

| Nα-Boc-Nε-Cbz-L-lysine | Methanol, water, Cs2CO3, then CH3I, DMF | Nα-Boc-Nε-Cbz-L-lysine methyl ester | prepchem.com |

| N-Cbz-Lys-OH | SOCl2, dry MeOH, -10°C to RT | N-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | tandfonline.com |

| H-Lys(Z)-OMe hydrochloride | Boc-(D)Trp-OH, NEt3, HOBt, DDCI, DMF, -15°C | Boc-(D)Trp-Lys(Z)-OMe | prepchem.com |

While this compound is predominantly synthesized through chemical routes, it plays a role as a precursor in subsequent enzymatic reactions, particularly in the context of peptide modification or the formation of specialized derivatives. For example, Z-Lys(Boc)-OMe has been employed in chemo-enzymatic syntheses to produce C-terminal thioesters. Enzymes such as Alcalase-CLEA can catalyze the transesterification of Z-Lys(Boc)-OMe with thiols, such as benzyl (B1604629) mercaptan (BnSH), to yield the corresponding thioester, Z-Lys(Boc)-SBn google.com. This demonstrates its utility as a substrate for enzymatic transformations that modify the carboxyl terminus.

Recent advancements in the synthesis of this compound and related protected lysine derivatives aim to enhance efficiency, increase yields, and improve selectivity. Optimized procedures for the preparation of N-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, particularly through modified thionyl chloride esterification, have been reported to achieve yields exceeding 90% tandfonline.com. Another notable advancement involves the use of diazomethane (B1218177) for the methylation of Nε-benzyloxycarbonyl-Nα-(tert-butoxycarbonyl)-L-lysine, providing a clean and efficient pathway for methyl ester formation prepchem.com.

Furthermore, improvements in the synthesis of related protected lysine derivatives, such as Nα-(tert-butoxycarbonyl)-L-lysine methyl ester hydrochloride, highlight the potential for similar advancements in this compound synthesis. These improvements leverage the differential ionization constants of the Nα and Nε amino groups of lysine methyl ester hydrochloride under specific buffer systems (e.g., sodium carbonate and sodium bicarbonate solutions) to enable selective protection of the Nα-amino group with Boc anhydride, thereby streamlining the synthetic route and enhancing efficiency google.com.

Selective Protection and Deprotection Strategies Involving this compound

The strategic application of protecting groups is central to the synthetic utility of this compound.

The carbobenzyloxy (Z) group, also known as Cbz, is a widely recognized protecting group for amino functionalities, including both the α-amino and ε-amino groups of amino acids like lysine, in peptide synthesis peptide.com. Its significance lies in its capacity for selective removal without affecting other sensitive chemical moieties.

In the context of lysine, the Z group is typically used to protect the ε-amino group, leaving the α-amino group available for subsequent coupling reactions or for orthogonal protection (e.g., with Boc or Fmoc groups) nih.govpeptide.com. The Z group exhibits stability under various conditions, including mild acidic and basic environments, and in the presence of nucleophiles peptide.com.

A primary advantage of the Z group is its facile removal via catalytic hydrogenation, typically employing palladium on carbon (Pd/C) under a hydrogen atmosphere. This process cleaves the benzyloxycarbonyl moiety, yielding the free amine, toluene, and carbon dioxide thieme-connect.de. This deprotection method is considered mild and generally does not interfere with peptide bonds or other commonly used side-chain protecting groups thieme-connect.de. While less common due to harsher conditions, the Z group can also be removed by strong acids (acidolysis) or reduction with sodium in liquid ammonia (B1221849) thieme-connect.de.

Table 2: Characteristics of the Carbobenzyloxy (Z) Protecting Group

| Characteristic | Description |

| Protected Group | Amino groups (α-amino, ε-amino of lysine) |

| Stability | Mild acidic and basic conditions, nucleophiles |

| Deprotection Methods | Catalytic hydrogenation (H2/Pd-C), strong acids, sodium in liquid ammonia |

| Byproducts (Hydrogenation) | Toluene, carbon dioxide |

| Primary Application | Solution-phase peptide synthesis, orthogonal protection in Boc chemistry |

In this compound, the carboxyl group of lysine is protected as a methyl ester. The esterification of carboxyl groups is a standard strategy in amino acid and peptide synthesis, serving to prevent undesired side reactions and to enable selective activation of the α-amino group. Methyl esters are typically formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl2) tandfonline.comrsc.org. For instance, lysine methyl ester dihydrochloride (B599025) can be synthesized by dissolving lysine monohydrochloride in methanol and adding thionyl chloride dropwise rsc.org.

The methyl ester protecting group is generally stable under the conditions required for the introduction and removal of the Z group. It can be selectively cleaved when the free carboxylic acid is needed. Saponification, commonly performed using a base like sodium hydroxide (B78521) (NaOH) in methanol, is the typical method for hydrolyzing methyl esters to regenerate the free carboxylic acid nih.gov. This allows for subsequent reactions at the carboxyl terminus or for the final deprotection of the synthetic product.

Table 3: Methyl Ester Protection in this compound Synthesis

| Aspect | Description |

| Protected Group | Carboxyl group of lysine |

| Formation Method | Reaction with methanol and acid catalyst (e.g., SOCl2) |

| Deprotection Method | Saponification (e.g., with NaOH) |

| Purpose | Prevent side reactions, enable selective α-amino group activation |

Z Lys Ome in Peptide Synthesis Research

Applications of Z-Lys-OMe in Solution-Phase Peptide Coupling

In solution-phase peptide synthesis (SPPS), peptides are constructed sequentially in a homogenous liquid medium. This compound is employed as a component in this classical approach, where the selection of coupling reagents and the mitigation of side reactions are paramount for a successful synthesis.

The formation of a peptide bond between two amino acids is not a spontaneous reaction and requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. iris-biotech.de This activation is achieved using coupling reagents. The choice of reagent is critical for optimizing yield, minimizing side reactions, and preserving the stereochemical integrity (i.e., preventing racemization) of the amino acid residues. iris-biotech.deglobalresearchonline.net

Common classes of coupling reagents used for incorporating residues like this compound include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are foundational coupling agents. peptide.com They are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. globalresearchonline.netpeptide.com

Onium Salts: Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like HBTU, HATU, and COMU are highly efficient and have become preferred choices in modern peptide synthesis for their high reactivity and rapid reaction times. iris-biotech.deacs.orgresearchgate.net

In a practical application, the synthesis of Z-Arg-Lys-acyloxymethyl ketone (Z-R-K-AOMK) was achieved through a solution-phase strategy where Z-Arg(Boc)2–OH was successfully coupled to a lysine (B10760008) derivative using the uronium salt HBTU in the presence of the additive HOBt. nih.gov

Furthermore, the choice of reagent can influence which amino group of a lysine derivative reacts. Research on the synthesis of lysine dipeptides demonstrated that the use of isobutyl chloroformate as the activating agent resulted in peptide bond formation exclusively at the Nε-amino group of L-methyl lysinate. researchgate.net In contrast, using N,N,-bis(2-oxo-3-oxazolidinyl) phosphinic chloride (BOP-Cl) favored bond formation at the Nα-amino group, especially when coupling bulky amino acids. researchgate.net This highlights how reagent selection is a key aspect of optimizing the incorporation of lysine derivatives like this compound.

Table 1: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Example Reagents | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives like HOBt to prevent racemization. globalresearchonline.netpeptide.com |

| Phosphonium Salts | BOP, PyBOP | High efficiency for hindered couplings. researchgate.net |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Highly reactive, fast coupling times, and widely used in both solution and solid-phase synthesis. iris-biotech.deacs.org |

| Other | BOP-Cl, Isobutyl chloroformate | Can provide regioselectivity in couplings involving multifunctional amino acids like lysine. researchgate.net |

Several side reactions can occur during peptide synthesis, potentially leading to impurities and reduced yield. bibliomed.org General side reactions include racemization, which is the loss of stereochemical purity at the α-carbon of the amino acid being activated. bibliomed.org Another potential issue when using uronium/aminium reagents is guanidinylation, where an excess of the coupling reagent can react with the free N-terminal amine of the peptide chain, irreversibly terminating its elongation. peptide.com

Specific investigations involving this compound have identified particular side reactions under certain conditions. In a study examining the reaction of this compound with an α-dicarbonyl/peroxynitrite system, researchers identified the formation of acylated adducts. researchgate.net Specifically, reaction with the methylglyoxal (B44143) (MG)/peroxynitrite system resulted in both N-formylation (Z-Lys(For)-OMe) and N-acetylation (Z-Lys(Ac)-OMe) at the lysine side chain. researchgate.net

Table 2: Potential Side Reactions Involving this compound

| Side Reaction | Description | Conditions/Context |

|---|---|---|

| Racemization | Loss of chirality at the α-carbon during the carboxyl group activation step. bibliomed.org | Can occur with most coupling reagents, especially without additives like HOBt. globalresearchonline.net |

| Guanidinylation | Irreversible capping of the N-terminal amine by excess uronium-type coupling reagent. peptide.com | Over-activation or excess coupling reagent relative to the carboxylic acid. peptide.com |

| Nε-Formylation | Addition of a formyl group to the ε-amino group of the lysine side chain. researchgate.net | Reaction of this compound with a methylglyoxal/peroxynitrite system. researchgate.net |

| Nε-Acetylation | Addition of an acetyl group to the ε-amino group of the lysine side chain. researchgate.net | Reaction of this compound with a methylglyoxal/peroxynitrite system. researchgate.net |

Integration of this compound in Solid-Phase Peptide Synthesis (SPPS) Research

Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide production, where the peptide is assembled on an insoluble resin support. peptide.combachem.com This methodology simplifies the purification process, as excess reagents and byproducts are removed by washing the resin after each step. bachem.com While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is most prevalent, the benzyloxycarbonyl (Z) group, as found in this compound, is also used, particularly in Boc (tert-butyloxycarbonyl)-based strategies and fragment condensation.

Research has identified specific side reactions related to the Z-protecting group on lysine during SPPS procedures. One notable side reaction is N-benzylation. This occurs when the Z group is removed from lysine derivatives using strong acids like trifluoroacetic acid (TFA) or a mixture of TFMSA-TFA. osti.gov The benzyl (B1604629) cation generated during cleavage can be transferred to the nucleophilic ε-amino group, resulting in an undesired benzylated lysine residue. osti.gov Another study noted that during the cleavage of a peptide containing Boc-Lys(Z) from the resin via catalytic hydrogenation, modifications to the lysine side chain could occur if dimethylformamide (DMF) was used as the solvent. nih.gov

Enzymatic Peptide and Oligopeptide Synthesis with this compound

Enzymatic methods for peptide synthesis offer significant advantages, including high stereospecificity (eliminating racemization), regioselectivity, and the use of mild, often aqueous, reaction conditions. thieme-connect.de Proteases and lipases, which naturally hydrolyze peptide or ester bonds, can be used in reverse to form these bonds under specific, non-aqueous, or biphasic conditions. This compound, as an Nα-protected amino acid ester, is a suitable substrate for these biocatalytic approaches.

Researchers have explored the use of proteases to catalyze the polymerization of Nε-protected lysine monomers to create oligopeptides. In one study, the enzyme papain was used to catalyze the oligomerization of Nε-Z-l-Lys-OMe. acs.org The synthesis of oligo(Nε-Z-l-Lys) was found to be dependent on both the pH of the reaction medium and the concentration of the enzyme. acs.org The resulting oligopeptides that precipitated from the reaction were found to have a low dispersity, indicating a uniform chain length. acs.org Increasing the concentration of papain significantly increased both the yield and the average degree of polymerization (DPavg) of the resulting oligolysine. acs.org

Table 3: Effect of Papain Concentration on Oligomerization of Nε-Z-l-Lys

| Papain Concentration (mg/mL) | Reaction Time (h) | Yield (%) | Average Degree of Polymerization (DPavg) |

|---|---|---|---|

| 0.54 | 3 | 24 ± 0 | 4.1 ± 0.7 |

| 1.62 | 3 | 88 ± 2 | 5.7 ± 0.1 |

| 1.89 | 2 | 91 | Not Reported |

Data sourced from a study on protease-catalyzed oligomerization. acs.org

In kinetically controlled enzymatic peptide synthesis, an N-protected amino acid ester (the acyl donor) reacts with an amino acid amide or ester (the acyl acceptor or nucleophile) in the presence of an enzyme. thieme-connect.de The enzyme facilitates the transfer of the acyl group from the donor to the acceptor, forming a new peptide bond.

This compound fits the profile of an acyl donor for this process. Lipases and proteases can be employed to catalyze the synthesis of dipeptides using such substrates. plu.mx For example, a lipase (B570770) from porcine pancreas has been shown to catalyze the synthesis of various dipeptides from an N-protected tyrosine ethyl ester (acyl donor) and various D-amino acid derivatives (acyl acceptors). plu.mx The same principle applies to this compound, where it can be coupled with another amino acid derivative to selectively form a dipeptide under enzymatic catalysis, benefiting from the high specificity and mild conditions of the biocatalytic approach.

Enzymatic and Biochemical Investigations Involving Z Lys Ome

Reactivity of Z-Lys-OMe in Biological Relevant Radical Acylation Processes

This compound plays a significant role in understanding non-enzymatic post-translational modifications, specifically radical acylation, which can occur under conditions of oxidative stress in biological systems. These reactions are often mediated by reactive species derived from α-dicarbonyl compounds and peroxynitrite.

Radical Acylation of Lysine (B10760008) Derivatives by α-Dicarbonyl/Peroxynitrite Systems

The radical acylation of lysine derivatives, including this compound, is initiated by the interaction of highly electrophilic α-dicarbonyls, such as diacetyl and methylglyoxal (B44143), with peroxynitrite fishersci.cafishersci.com. Peroxynitrite, a potent biological nucleophile, oxidant, and nitrosating agent, is formed in vivo from the diffusion-controlled reaction of superoxide (B77818) radical anion with nitric oxide fishersci.cafishersci.com.

The reaction mechanism involves the rapid nucleophilic addition of the peroxynitrite anion to the carbonyl group of the α-dicarbonyl compound fishersci.ca. This addition leads to a peroxynitroso adduct, which subsequently undergoes homolysis, resulting in carbon chain cleavage and the generation of reactive acyl radical intermediates fishersci.cafishersci.com. For instance, the reaction of diacetyl with peroxynitrite yields acetyl radicals, while methylglyoxal can produce both acetyl and formyl radicals. These acyl radicals are then capable of modifying amino acids, including lysine residues fishersci.cafishersci.com. The pH profile of these reactions is typically bell-shaped, with optimal reactivity observed around pH 7.5, which is close to the pKa values of peroxynitrous acid (ONOOH) and the catalytic H2PO4− anion fishersci.cafishersci.com.

Site Selectivity of Acylation on this compound and Peptide Analogues

Investigations using this compound and various L-lysine-containing peptides have provided insights into the site selectivity of radical acylation by α-dicarbonyl/peroxynitrite systems. Analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been instrumental in identifying the reaction products and their modification sites fishersci.cafishersci.com.

When diacetyl is the acyl radical donor in the presence of peroxynitrite, both the α-amino group (Nα) and the ε-amino group (Nε) of lysine residues in this compound and peptide analogues undergo acetylation fishersci.cafishersci.com. This indicates that acetyl radicals generated from diacetyl can target both primary amino functionalities present on the lysine side chain and the N-terminus.

In contrast, when methylglyoxal is the α-dicarbonyl compound, the reaction with peroxynitrite leads to both acetylation and formylation of lysine residues fishersci.cafishersci.com. Notably, there is a distinct preference for the α-amino group as the site of acylation by methylglyoxal-derived radicals fishersci.cafishersci.com. The formation of formyl adducts, such as Z-Lys(For)-OMe, has been confirmed by mass spectrometry, with a characteristic mass increment of 28 units fishersci.com. Acetyl adducts, like Z-Lys(Ac)-OMe, show a mass increment of 42 units fishersci.com. This observed formylation of L-lysine-containing peptides by methylglyoxal was a significant finding, as it had not been widely reported for amino acid residues within peptides and proteins previously fishersci.cafishersci.com.

The differential site selectivity observed with diacetyl and methylglyoxal highlights the complexity of radical acylation processes and their potential to introduce diverse chemical modifications on lysine residues in biological contexts. These findings suggest that radical acylation of proteins could contribute to epigenetic processes, akin to enzymatic acetylation, which is a well-documented event critical to the cell cycle fishersci.cafishersci.com.

Table 1: Observed Acylation Products of this compound with α-Dicarbonyl/Peroxynitrite Systems

| α-Dicarbonyl Compound | Acylation Type | Site of Acylation | Observed Product (Example) | m/z Value of Product |

| Diacetyl | Acetylation | α-N and ε-N | Z-Lys(Ac)-OMe | 337.2 fishersci.com |

| Methylglyoxal | Acetylation | α-N and ε-N | Z-Lys(Ac)-OMe | 337.2 fishersci.com |

| Methylglyoxal | Formylation | α-N (preferred) | Z-Lys(For)-OMe | 323.2 fishersci.com |

Advanced Analytical and Spectroscopic Characterization in Z Lys Ome Research

Mass Spectrometry (MS) Techniques for Characterization of Z-Lys-OMe and Products

Mass spectrometry (MS) offers highly sensitive and specific methods for the identification and structural elucidation of this compound and its derivatives by determining their molecular weights and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique widely utilized for the analysis of this compound and its reaction products, particularly in solution. ESI-MS typically yields highly charged gas-phase ions, often protonated species ([M+H]), which are then separated based on their mass-to-charge ratio (m/z) sigmaaldrich.com. This technique is effective for confirming the formation of expected products and identifying their molecular masses.

For instance, in studies involving the enzymatic acylation of this compound, ESI-MS has been instrumental in characterizing the resulting metabolites. When this compound (I) was incubated with specific proteins and 14C-lauroyl-CoA, the formation of N6-lauroyl this compound (II) and N6-lauroyl Z-Lys-OH was confirmed by ESI-MS/MS fishersci.comsigmaaldrich.com. The molecular ion peak for N6-lauroyl this compound (II) was observed at m/z 477.31 sigmaaldrich.com and m/z 475.35 for a related product nih.gov. Furthermore, ESI-MS has been used to identify adducts formed from this compound reactions with dicarbonyl compounds. For example, the formyl adduct, Z-Lys(For)-OMe, was detected with an m/z of 323.2, and the acetyl adduct, Z-Lys(Ac)-OMe, showed an m/z of 337 innexscientific.comuni-freiburg.de.

The following table summarizes observed molecular ions for this compound products via ESI-MS:

| Compound Name | Observed m/z ([M+H]) | Reference |

| N6-lauroyl this compound | 477.31 | sigmaaldrich.com |

| Z-Lys(For)-OMe | 323.2 | innexscientific.comuni-freiburg.de |

| Z-Lys(Ac)-OMe | 337 | innexscientific.com |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), often coupled with ESI, provides crucial structural information by fragmenting selected precursor ions and analyzing the resulting product ions. This technique is indispensable for confirming the connectivity and arrangement of atoms within this compound and its derivatives. Fragmentation patterns, which typically involve cleavages at various bonds along the peptide backbone, generate characteristic a, b, c, x, y, and z ions that aid in sequence and structural determination nih.govuni.lu.

In the characterization of N6-lauroyl this compound, MS/MS analysis was performed, allowing for the identification of fragmentation sites on the chemical structure fishersci.comsigmaaldrich.comnih.gov. This detailed fragmentation pattern helps to unequivocally confirm the position of the lauroyl moiety on the lysine (B10760008) residue. Similarly, MS/MS spectra have been obtained for the formyl and acetyl adducts of this compound, providing insights into their specific modifications innexscientific.comuni-freiburg.de. The ability of MS/MS to reveal detailed fragmentation patterns makes it a powerful tool for elucidating the structures of complex this compound reaction products and modified forms.

Chromatographic Methods in this compound Research

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound and its related compounds from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is extensively used for the purification and analytical assessment of this compound and its derivatives. HPLC provides high resolution and sensitivity, enabling the separation of the target compound from impurities and by-products.

For instance, N6-lauroyl this compound, a product of enzymatic acylation, was purified using a C5 reverse phase Phenomenax HPLC column fishersci.comnih.gov. Analytical HPLC is also routinely employed to determine the purity of this compound, with reported purities often exceeding 95.0% uni.lu, and in some cases, ≥97.5% fishersci.ca or 95.88% nih.gov. Studies involving the reaction of this compound with systems like methylglyoxal (B44143)/peroxynitrite have utilized HPLC to monitor the reaction and identify various adducts, such as Z-Lys(For)-OMe and Z-Lys(Ac)-OMe, which co-eluted in some cases innexscientific.comuni-freiburg.de. Typical analytical HPLC conditions for related peptide analyses include a Beckman System Gold with an Ultrasphere ODS column (250 mm × 4.6 mm, 5 µm particle), employing linear gradients of acetonitrile (B52724) and trifluoroacetic acid in water at a flow rate of 1 mL/min uni.lu.

The purity data for this compound from various sources are presented below:

| Source | Purity (HPLC) | Reference |

| TCI Chemicals | >95.0% | uni.lu |

| Sigma-Aldrich | ≥97.5% | fishersci.ca |

| MedChemExpress | 95.88% | nih.gov |

Radio-TLC Analysis of this compound Reactions

Radio-Thin-Layer Chromatography (Radio-TLC) is a specialized chromatographic method particularly useful for monitoring reactions involving radiolabeled this compound or its precursors. This technique allows for the detection and quantification of radioactive products, even at very low concentrations.

In research investigating the enzymatic activity of Rv1347c protein, radio-TLC was employed to analyze the products formed during the incubation of this compound with 14C-lauroyl-CoA fishersci.comsigmaaldrich.comnih.gov. This analysis revealed the formation of two new radioactive bands, corresponding to N6-lauroyl Z-lysine methyl ester (band A) and N6-lauroyl Z-lysine (band B), with approximate Rf values of 0.5 and 0.4, respectively fishersci.comsigmaaldrich.com. These products were absent in control reactions without the enzyme, confirming their enzymatic origin fishersci.comsigmaaldrich.comnih.gov. A common solvent system for these radio-TLC analyses is a 4:1 mixture of ethyl acetate/hexane fishersci.comnih.gov. Radio-TLC assays have also been used to study substrate preferences, demonstrating that Rv1347c exhibits specificity for the ε-amino group of lysine, leaving the α-amino position unmodified biorxiv.org.

The Rf values observed in radio-TLC for this compound reaction products are as follows:

| Compound Name | Approximate R | Reference |

| N6-lauroyl Z-lysine methyl ester | 0.5 | fishersci.comsigmaaldrich.com |

| N6-lauroyl Z-lysine | 0.4 | fishersci.comsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. For this compound and related lysine-containing compounds, NMR provides insights into chemical shifts, coupling constants, and hydrogen bonding, which are crucial for understanding their behavior and interactions.

NMR studies on lysine residues in peptides and proteins provide valuable information on their chemical environment and conformational flexibility. The 1H, 13C, and 15N chemical shifts of lysine side chains are characteristic and sensitive to protonation states, hydrogen bonding, and proximity to other functional groups, such as aromatic rings nih.govidrblab.net. For instance, 15Nζ chemical shifts of lysine side-chain amino groups are typically 31–35 ppm in the protonated (NH3+) state and 22–26 ppm in the deprotonated (NH2) state nih.govidrblab.net. The disappearance of characteristic CH2 and aromatic proton signals of the Z-group in 1H NMR spectra can confirm successful deprotection reactions.

Computational and Modeling Studies of Z Lys Ome

Molecular Docking Investigations of Z-Lys-OMe and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein or other receptor.

For this compound, molecular docking could be employed to screen for potential protein targets or to understand its binding within the active site of an enzyme. The process would involve preparing a 3D structure of this compound and docking it against a library of protein structures. The results would be scored based on the predicted binding energy, providing a rank of potential interactions.

While no specific molecular docking studies focused on this compound are readily available, research on related molecules demonstrates the utility of this approach. For example, docking studies on GCP-Lys-OMe against the 14-3-3ζ and 14-3-3σ proteins revealed favorable interaction energies, suggesting its potential to bind at the dimer interface. mdpi.com A similar approach for this compound would be valuable in identifying its potential biological targets.

Table 1: Potential Molecular Docking Parameters for this compound Studies

| Parameter | Description | Example Software |

| Receptor Preparation | Addition of hydrogen atoms, assignment of charges, and definition of the binding site grid box. | AutoDock Tools, Maestro |

| Ligand Preparation | Generation of a 3D conformation, assignment of charges, and definition of rotatable bonds for this compound. | Open Babel, ChemDraw |

| Docking Algorithm | The search algorithm used to explore the conformational space of the ligand within the binding site. | Lamarckian Genetic Algorithm (in AutoDock) |

| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., in kcal/mol). | AutoDock Vina, Glide Score |

Molecular Dynamics (MD) Simulations to Elucidate this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. These simulations can provide detailed information about the conformational changes and stability of a molecule or a complex over time.

An MD simulation of this compound, either in a solvent or in complex with a receptor, could reveal its dynamic behavior, stable conformations, and the nature of its interactions with surrounding molecules. For instance, a simulation could show how the flexible side chain of the lysine (B10760008) residue and the benzyloxycarbonyl group interact with water molecules or with amino acid residues in a protein's binding pocket.

While specific MD simulations for this compound are not found in the literature, studies on lysine-terminated transmembrane polypeptides have utilized this technique to investigate their orientation and motion within a lipid bilayer. nih.gov Similarly, a 100 ns MD simulation was performed on the GCP-Lys-OMe/14-3-3 sigma complex to confirm the stability of the docked pose, revealing a stable interaction with an average root-mean-square deviation (RMSD) of 0.39 nm for the protein backbone. mdpi.com These examples underscore the potential of MD simulations to provide a dynamic understanding of this compound's interactions.

Table 2: Key Analyses in a Potential MD Simulation of this compound

| Analysis | Description |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures, indicating conformational stability. |

| Root-Mean-Square Fluctuation (RMSF) | Reveals the flexibility of different parts of the molecule by measuring the deviation of each atom from its average position. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between this compound and its environment over the simulation time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom in this compound. |

In Silico Approaches for Predicting Reactivity and Binding of this compound Derivatives

In silico approaches encompass a wide range of computational methods used to predict the properties of molecules, including their reactivity and binding characteristics. These methods can guide the design of new derivatives with improved properties.

For this compound, quantum mechanics (QM) calculations could be used to predict its electronic properties, such as the partial charges on its atoms and its molecular orbital energies (HOMO and LUMO). This information is crucial for understanding its chemical reactivity. For instance, it could help predict the most likely sites for nucleophilic or electrophilic attack.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed for a series of this compound derivatives to correlate their structural features with their binding affinity to a particular target. While no such studies are currently available for this compound, the general framework for these computational predictions is well-established in medicinal chemistry.

The development of computational tools to predict post-translational modifications (PTMs) on lysine residues is an active area of research, indicating the importance of understanding lysine chemistry from a computational perspective. nih.gov These predictive models could potentially be adapted to study the reactivity of this compound and its derivatives.

Table 3: Potential In Silico Predictions for this compound Derivatives

| Property | Computational Method | Predicted Information |

| Electronic Properties | Density Functional Theory (DFT) | Partial atomic charges, HOMO/LUMO energies, electrostatic potential map. |

| Binding Affinity | Free Energy Perturbation (FEP), MM/PBSA | Quantitative prediction of the binding free energy of derivatives to a target. |

| Reactivity | Fukui Function Analysis | Identification of the most reactive sites within the molecule. |

| Physicochemical Properties | QSAR, Machine Learning Models | Prediction of properties like solubility, lipophilicity (logP), and metabolic stability. |

Future Research Directions and Emerging Applications of Z Lys Ome

Development of Novel Z-Lys-OMe Based Reagents for Biomolecular Modifications

This compound is a key synthetic intermediate that has been utilized in the synthesis of peptide enzyme substrates and lysine (B10760008) cationic surfactants, underscoring its foundational role in creating molecules with specific biological and interfacial properties. caymanchem.com The inherent nucleophilicity and frequent surface exposure of lysine residues in proteins make them prime targets for bioconjugation strategies aimed at creating diverse protein functions and regulating protein activity. nih.gov

Future research can leverage this compound to design and synthesize novel reagents for precise and selective biomolecular modifications. For instance, studies have explored the radical acylation of lysine derivatives, including this compound, by α-dicarbonyls and peroxynitrite. This research demonstrated a preferential modification of the α-amino group, leading to acetyl and formyl adducts. researchgate.net This finding suggests that this compound could be instrumental in developing reagents for targeted acylation, potentially mimicking or interfering with endogenous enzymatic acetylation processes crucial in epigenetic regulation. researchgate.net

Furthermore, this compound's utility as a building block in solid-phase peptide synthesis (SPPS) has been demonstrated in assessing the stability of tetrazine-bearing amino acids. d-nb.info This indicates its potential in the modular construction of peptides with incorporated reactive functionalities for bioorthogonal chemistry, enabling the site-specific attachment of various cargoes like radionuclides or fluorophores for imaging and therapeutic applications. d-nb.info The ongoing exploration of the lysine methylome, revealing its widespread impact on the proteome and its role in cellular processes, also provides a fertile ground for developing this compound-based probes and reagents to study these complex modifications. nih.gov

Table 1: Potential Biomolecular Modifications Utilizing this compound Derivatives

| Modification Type | This compound Derivative/Role | Research Implication |

| Acylation | Substrate for radical acylation (e.g., by α-dicarbonyls) researchgate.net | Development of site-specific acylation reagents; study of epigenetic processes. |

| Peptide Synthesis | Building block for modified peptides in SPPS d-nb.info | Creation of bioorthogonally reactive peptides for imaging and drug delivery. |

| Surfactant Synthesis | Precursor for lysine cationic surfactants caymanchem.com | Design of novel biomaterial components with tailored interfacial properties. |

Exploration of this compound in Advanced Supramolecular Chemistry Research

This compound and its derivatives are gaining traction in the field of supramolecular chemistry, particularly in the design of self-assembling systems and molecular recognition elements. A notable example is the ultra-short peptide Boc-L-Phe-L-Lys(Z)-OMe, where the ε-amino group of lysine is protected by the benzyloxycarbonyl (Z) group. This peptide has been shown to function as a highly efficient low molecular weight gelator, highlighting the potential of this compound-containing sequences in the formation of supramolecular materials through self-assembly processes. researchgate.net

The chiral nature of this compound also makes it attractive for applications in molecular recognition. For instance, supramolecular tweezers have been designed to recognize chiral guests such as L- or D-Lys-OMe. When intercalated between porphyrin rings, these chiral guests induce specific chiral orientations, which can be detected through exciton-coupled circular dichroism (ECCD) signals. mdpi.com This demonstrates the utility of this compound as a chiral probe or as a component in constructing sophisticated molecular recognition systems capable of differentiating enantiomers.

Furthermore, lysine residues are frequently recognized by supramolecular ligands, such as molecular tweezers, which target positively charged patches on protein surfaces. beilstein-journals.org This suggests that this compound can serve as a foundational unit for synthesizing more complex supramolecular ligands designed to interact with biological targets. An example is GCP-Lys-OMe (guanidiniocarbonyl-pyrrole-lysine methyl ester), which has been investigated through in silico studies as a potential stabilizer for the 14-3-3σ homodimer, showcasing its ability to engage in specific protein-protein interactions within a supramolecular context. mdpi.com

Table 2: Applications of this compound in Supramolecular Chemistry

| Application Area | This compound Derivative/Role | Key Finding/Contribution |

| Self-Assembly/Gelation | Component in Boc-L-Phe-L-Lys(Z)-OMe peptide gelator researchgate.net | Formation of low molecular weight gels, indicating supramolecular assembly. |

| Chiral Recognition | Chiral guest for molecular tweezers (e.g., L- or D-Lys-OMe) mdpi.com | Induced chiral orientation and enantiomeric differentiation. |

| Protein Recognition | Precursor for GCP-Lys-OMe (14-3-3σ homodimer stabilizer) mdpi.com | Potential for designing ligands that stabilize protein complexes. |

Innovative Methodologies for Chiral Synthesis Utilizing this compound Precursors

This compound, as a protected L-lysine derivative, is an invaluable precursor in the development of innovative methodologies for chiral synthesis, particularly in the realm of amino acid and peptide chemistry. Its controlled reactivity allows for selective transformations while preserving the stereochemical integrity.

One significant application involves the reduction of Z-Lys(Z)-OMe (where both α-amino and ε-amino groups are protected) to its corresponding α-amino aldehyde, Z-Lys(Z)-H, using diisobutylaluminum hydride. This transformation is a critical step in the synthesis of chiral aldehydes, which are versatile intermediates in organic synthesis for building complex molecules with defined stereochemistry. thieme-connect.de The ability to selectively reduce the ester to an aldehyde while maintaining the protecting groups and chirality is paramount in this context.

Beyond simple amino acid derivatives, this compound plays a role in the synthesis of more complex chiral peptides. For instance, it has been used as a component in the cyclization reactions to synthesize cyclic heptapeptide (B1575542) methyl esters, such as cyclo-(Nα-dipicolinoyl)-bis-[tripeptide]-L-Lys-OMe. nih.gov Such methodologies are crucial for accessing diverse macrocyclic peptide structures with potential biological activities.

Furthermore, this compound has served as a surrogate substrate in enzymatic studies related to iron acquisition in Mycobacterium tuberculosis. Specifically, it was utilized to investigate the acylation and hydroxylation steps catalyzed by Rv1347c and MbtG proteins, respectively. nih.govpnas.org These studies provide insights into the biosynthesis of complex natural products and open avenues for developing biocatalytic approaches for chiral synthesis using this compound as a starting material. The broader field of asymmetric synthesis of chiral amides and peptides continually seeks racemization-free coupling reagents and efficient strategies, where this compound, with its protected functionalities, offers a robust platform for such advancements. rsc.org

Table 3: Innovative Methodologies in Chiral Synthesis with this compound Precursors

| Methodology/Application | This compound Derivative/Role | Synthetic Outcome/Significance |

| Chiral Aldehyde Synthesis | Z-Lys(Z)-OMe as substrate for reduction to Z-Lys(Z)-H thieme-connect.de | Access to chiral α-amino aldehydes for complex molecule synthesis. |

| Cyclic Peptide Synthesis | Component in cyclo-(Nα-dipicolinoyl)-bis-[tripeptide]-L-Lys-OMe nih.gov | Enables the construction of diverse and complex macrocyclic peptide structures. |

| Biocatalytic Studies | Surrogate substrate in M. tuberculosis enzymatic reactions nih.govpnas.org | Insights into natural product biosynthesis; potential for enzyme-catalyzed chiral transformations. |

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s efficacy in preclinical models?

- Guidance : Use blinding in animal studies and randomized sample allocation. Pre-register protocols on Open Science Framework (OSF). For in vitro assays, validate across ≥2 cell lines and orthogonal readouts (e.g., fluorescence vs. luminescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。